n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide

Catalog No.
S15504245
CAS No.
M.F
C14H21NO3
M. Wt
251.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide

Product Name

n-(Sec-butyl)-4-ethoxy-3-methoxybenzamide

IUPAC Name

N-butan-2-yl-4-ethoxy-3-methoxybenzamide

Molecular Formula

C14H21NO3

Molecular Weight

251.32 g/mol

InChI

InChI=1S/C14H21NO3/c1-5-10(3)15-14(16)11-7-8-12(18-6-2)13(9-11)17-4/h7-10H,5-6H2,1-4H3,(H,15,16)

InChI Key

GPVRROHPYDPKLO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC(=O)C1=CC(=C(C=C1)OCC)OC

N-(Sec-butyl)-4-ethoxy-3-methoxybenzamide is a chemical compound belonging to the class of benzamides. Its structure consists of an aromatic ring with various substituents, including a sec-butyl group, an ethoxy group, and a methoxy group. The presence of these functional groups contributes to its unique chemical properties and potential biological activities. This compound can be represented by the molecular formula C14H19NO3C_{14}H_{19}NO_3 and has a molecular weight of approximately 251.31 g/mol.

  • Oxidation: The compound can be oxidized to form various oxidized derivatives, such as corresponding alcohols or ketones.
  • Reduction: Reduction reactions may convert the amide group into amines or other reduced forms, altering its reactivity.
  • Substitution: The compound can undergo nucleophilic substitution reactions, where the sec-butyl or ethoxy groups can be replaced by different nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Research indicates that N-(Sec-butyl)-4-ethoxy-3-methoxybenzamide may exhibit significant biological activities. Compounds of this class often show potential as:

  • Antimicrobial Agents: Some benzamide derivatives have demonstrated efficacy against various bacterial strains.
  • Anticancer Properties: Preliminary studies suggest that this compound may inhibit tumor growth in certain cancer models.
  • Anti-inflammatory Effects: Similar compounds have been noted for their ability to reduce inflammation in biological systems.

These activities make N-(Sec-butyl)-4-ethoxy-3-methoxybenzamide a candidate for further pharmacological studies.

The synthesis of N-(Sec-butyl)-4-ethoxy-3-methoxybenzamide typically involves several steps:

  • Formation of the Ethoxy Group: This can be achieved through the reaction of 4-hydroxy-3-methoxybenzoic acid with an ethylating agent.
  • Amidation: The ethoxy derivative is then reacted with sec-butylamine under appropriate conditions (e.g., using coupling agents like dicyclohexylcarbodiimide) to form the desired amide .
  • Purification: The product is purified through recrystallization or column chromatography to obtain the final compound in high purity.

These methods highlight the importance of controlling reaction conditions to maximize yield and minimize by-products.

N-(Sec-butyl)-4-ethoxy-3-methoxybenzamide has several applications:

  • Pharmaceutical Development: Due to its potential biological activities, it is being explored as a lead compound in drug discovery.
  • Chemical Research: It serves as a precursor for synthesizing more complex organic molecules and heterocycles.
  • Material Science: Its unique properties may find applications in developing specialty chemicals or materials with specific functionalities .

Studies on N-(Sec-butyl)-4-ethoxy-3-methoxybenzamide's interactions with biological targets are crucial for understanding its mechanism of action. Preliminary research suggests that it may interact with specific enzymes or receptors involved in inflammatory pathways or cancer progression. Detailed interaction studies using techniques such as molecular docking and binding affinity assays could provide insights into its pharmacological potential .

Several compounds share structural similarities with N-(Sec-butyl)-4-ethoxy-3-methoxybenzamide. These include:

  • N-(Butyl)-4-methoxybenzamide
    • Lacks the ethoxy group but retains similar biological activity.
  • N-(Propyl)-4-ethoxybenzamide
    • Similar structure but varies in alkyl chain length, potentially affecting solubility and activity.
  • N-(Cyclohexyl)-4-ethoxy-3-methoxybenzamide
    • Contains a cyclohexyl group instead of a sec-butyl group, which may influence its binding characteristics.

Uniqueness

N-(Sec-butyl)-4-ethoxy-3-methoxybenzamide is unique due to its specific combination of substituents that enhance its solubility and biological activity compared to other benzamides. The presence of both ethoxy and methoxy groups allows for diverse interactions within biological systems, making it a promising candidate for further research in medicinal chemistry .

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

251.15214353 g/mol

Monoisotopic Mass

251.15214353 g/mol

Heavy Atom Count

18

Dates

Last modified: 08-11-2024

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